2-{[5-(2-chlorophenyl)-2-furyl]methylene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Overview
Description
Thiazolo[3,2-a]pyrimidines are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial and anti-inflammatory effects. The synthesis and study of these compounds have attracted interest for their potential applications in medicinal chemistry and drug development.
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines typically involves multistep reactions, starting from 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones, which are reacted with methyl chloroacetate in boiling toluene to yield the desired thiazolopyrimidine derivatives in good yield. Their structures are confirmed using 1H NMR spectroscopy and X-ray crystallography (Kulakov et al., 2009).
Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidine derivatives is characterized by X-ray crystallography, revealing key structural features such as the coplanarity of the thiazolopyrimidine and adjacent aromatic systems, and the dihedral angles between these planes, which influence the molecule's physical and chemical properties (Xin‐Gang Liu et al., 2004).
Chemical Reactions and Properties
Thiazolo[3,2-a]pyrimidines undergo various chemical reactions, including alkylation and cyclocondensation, to yield a wide range of derivatives with potential biological activities. These reactions are facilitated by the presence of reactive functional groups in the thiazolopyrimidine core, allowing for the introduction of various substituents (Akbari et al., 2008).
Physical Properties Analysis
The physical properties of thiazolo[3,2-a]pyrimidine derivatives, such as solubility, melting points, and crystallinity, are influenced by the nature and position of substituents on the heterocyclic core. These properties are crucial for determining the compounds' suitability for further development as pharmacological agents.
Chemical Properties Analysis
Thiazolo[3,2-a]pyrimidines exhibit a range of chemical properties, including antimicrobial and anti-inflammatory activities, which are attributed to their unique molecular structures. The presence of specific substituents can enhance these properties, making them valuable targets for drug development (Gein et al., 2015).
Scientific Research Applications
Synthesis and Chemical Transformations
This category involves the development of novel synthetic routes and transformations for thienopyrimidine derivatives. For instance, research on novel transformations of amino and carbonyl/nitrile groups in the Gewald thiophenes has led to the synthesis of derivatives of thieno[2,3-d]pyrimidin-4(3H)-one and thieno[2,3-d][1,3]oxazin-4-one, among others, highlighting the versatility of these compounds in organic synthesis (Pokhodylo et al., 2010).
Antimicrobial and Anti-inflammatory Applications
Several studies have synthesized and evaluated thiazolo[3,2-a]pyrimidine derivatives for potential biological activities. For example, compounds synthesized by the cyclocondensation of tetrahydropyrimidine-thiones exhibited significant antimicrobial activities against various bacterial and fungal strains (Akbari et al., 2008). Additionally, thiazolo[3,2-a]pyrimidine derivatives have been synthesized and tested for their anti-inflammatory activities, with some compounds showing moderate activity at certain dose levels (Tozkoparan et al., 1999).
Structural and Conformational Studies
Investigations into the structural modifications and conformational features of thiazolo[3,2-a]pyrimidines have provided insights into their supramolecular aggregation and interaction patterns. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can influence their biological activity and solubility (Nagarajaiah & Begum, 2014).
Novel Bioactive Agents
Thiazolo[3,2-a]pyrimidine derivatives have also been synthesized and evaluated as potential biological agents, demonstrating the breadth of applications of these compounds in medicinal chemistry. The synthesis of new tetrahydropyrimidine-thiones and their derivatives has been accomplished, with some compounds evaluated for their antimicrobial activities, showing significant inhibition against bacterial and fungal growth (Desai et al., 2011).
properties
IUPAC Name |
(2E)-2-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22ClN3O3S2/c1-17-8-3-6-11-22(17)33-28(35)26-18(2)32-30-34(27(26)24-12-7-15-38-24)29(36)25(39-30)16-19-13-14-23(37-19)20-9-4-5-10-21(20)31/h3-16,27H,1-2H3,(H,33,35)/b25-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWTXMQGSRURES-PCLIKHOPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)C(=CC5=CC=C(O5)C6=CC=CC=C6Cl)S3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)/C(=C\C5=CC=C(O5)C6=CC=CC=C6Cl)/S3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22ClN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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